tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate, also known as TBAP, is a small molecule that has been widely used in various scientific research applications. TBAP is a tertiary amine derivative of piperidine, a heterocyclic compound containing a five-membered ring with nitrogen and oxygen atoms. TBAP has been used in a wide range of studies, including organic synthesis, catalysis, and drug discovery. In addition, TBAP has been used in the synthesis of other compounds, such as peptides, nucleotides, and carbohydrates.

Wirkmechanismus

Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate acts as a catalyst in the synthesis of various compounds, such as peptides, nucleotides, and carbohydrates. This compound acts by forming a covalent bond with a substrate molecule, which then undergoes a nucleophilic substitution reaction to form the desired product. This compound also acts as a ligand in the synthesis of metal complexes, such as those containing iron, nickel, and cobalt. In this case, this compound binds to the metal ions, forming a coordination complex.

Biochemical and Physiological Effects

This compound has been used in various scientific research applications, but its biochemical and physiological effects are not well understood. This compound has been shown to possess anti-inflammatory, anti-bacterial, and anti-viral properties. However, further research is needed to understand the exact biochemical and physiological effects of this compound.

Vorteile Und Einschränkungen Für Laborexperimente

Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate has several advantages for use in laboratory experiments. This compound is a relatively inexpensive reagent and is easy to synthesize. In addition, this compound is a versatile reagent that can be used in a variety of reactions. However, this compound is not without its limitations. This compound is sensitive to light and air, and thus should be stored in a cool, dark place. In addition, this compound is a strong base and should be handled with care.

Zukünftige Richtungen

Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate has a wide range of potential applications in scientific research. This compound could be used in the synthesis of more complex compounds, such as peptides, nucleotides, and carbohydrates. In addition, this compound could be used in the synthesis of metal complexes, such as those containing iron, nickel, and cobalt. This compound could also be used in the synthesis of drugs and pharmaceuticals, as well as in the development of new catalysts. Finally, this compound could be used to study the biochemical and physiological effects of small molecules, as well as to develop new methods for drug delivery and drug targeting.

Synthesemethoden

Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate can be synthesized in two steps. The first step involves the reaction of tert-butyl amine with ethyl chloroformate to form a tert-butyl chloroformate. The second step involves the reaction of the tert-butyl chloroformate with methoxymethyl piperidine to form this compound. The synthesis of this compound can be carried out in an organic solvent, such as dichloromethane or ethyl acetate, and can be catalyzed by a base, such as sodium hydroxide or potassium carbonate. The reaction can be carried out at room temperature or at an elevated temperature, depending on the desired yield.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate has been used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. This compound has been used as a catalyst in the synthesis of various compounds, such as peptides, nucleotides, and carbohydrates. This compound has also been used as a reagent in the synthesis of various organic compounds, such as amines, alcohols, and carboxylic acids. In addition, this compound has been used as a ligand in the synthesis of metal complexes, such as those containing iron, nickel, and cobalt.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate involves the protection of the amine group, followed by the alkylation of the piperidine ring with methoxymethyl chloride. The resulting intermediate is then deprotected and esterified with tert-butyl chloroformate to yield the final product.", "Starting Materials": [ "3-(methoxymethyl)piperidine", "tert-butylamine", "sodium hydride", "methoxymethyl chloride", "tert-butyl chloroformate", "diethyl ether", "dichloromethane", "triethylamine", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of amine group", "3-(methoxymethyl)piperidine is dissolved in diethyl ether and cooled to 0°C. Sodium hydride is added to the solution and stirred for 30 minutes. Tert-butylamine is then added dropwise and the mixture is stirred for an additional 2 hours. The resulting mixture is quenched with hydrochloric acid and extracted with dichloromethane. The organic layer is washed with water, dried over sodium sulfate, and concentrated to yield the protected amine intermediate.", "Step 2: Alkylation of piperidine ring", "The protected amine intermediate is dissolved in dichloromethane and cooled to 0°C. Triethylamine is added to the solution and stirred for 30 minutes. Methoxymethyl chloride is then added dropwise and the mixture is stirred for an additional 2 hours. The resulting mixture is quenched with hydrochloric acid and extracted with dichloromethane. The organic layer is washed with water, dried over sodium sulfate, and concentrated to yield the alkylated intermediate.", "Step 3: Deprotection and esterification", "The alkylated intermediate is dissolved in dichloromethane and cooled to 0°C. Triethylamine is added to the solution and stirred for 30 minutes. Tert-butyl chloroformate is then added dropwise and the mixture is stirred for an additional 2 hours. The resulting mixture is quenched with hydrochloric acid and extracted with dichloromethane. The organic layer is washed with water, dried over sodium sulfate, and concentrated to yield the final product, tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate." ] } | |

CAS-Nummer |

1779661-96-9 |

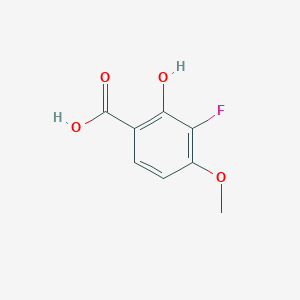

Molekularformel |

C12H24N2O3 |

Molekulargewicht |

244.33 g/mol |

IUPAC-Name |

tert-butyl 3-amino-3-(methoxymethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-5-6-12(13,8-14)9-16-4/h5-9,13H2,1-4H3 |

InChI-Schlüssel |

KUHHKDVIVODILL-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(COC)N |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.